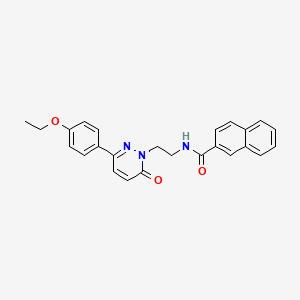

![molecular formula C9H9N3O2 B2756725 1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926207-75-2](/img/structure/B2756725.png)

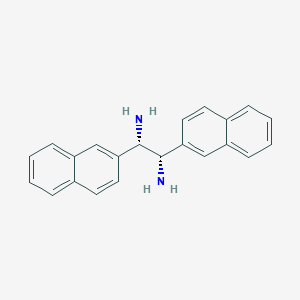

1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Molecular Structure Analysis

The molecular structure of “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” is represented by the molecular formula C7H10N2O2 . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” involve a sequential opening/closing cascade reaction . The use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” include its appearance, which is white to cream or pale yellow in color. It is available in the form of crystals or powder or crystalline powder. The assay (Aqueous acid-base Titration) is ≥96.0 to ≤104.0%. The melting point (clear melt) is 136.0-145.0°C .

Wissenschaftliche Forschungsanwendungen

Selective Inhibition of A1 Adenosine Receptors

1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives have been explored for their potential in selectively inhibiting A1 adenosine receptors. This research aimed at improving the selectivity and affinity of compounds towards the A1 receptor subtype, comparing them with other pyrazolo-pyridines. The study synthesized a range of 4-aminopyrazolo[3,4-b]pyridine 5-carboxylic acid esters, which showed significant improvement in affinity and selectivity towards the A1 adenosine receptor, providing a promising avenue for therapeutic applications (Manetti et al., 2005).

Development of CRF(1) Antagonists

The compound has also served as a foundation for synthesizing derivatives targeting the corticotropin-releasing factor type-1 (CRF1) receptors. Through optimization processes, researchers developed compounds with subnanomolar binding affinity, indicating the potential for high-efficacy CRF(1) antagonists. These findings suggest the adaptability of the 1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid framework for developing compounds with significant biological activities (Huang et al., 2003).

Antitumor and Antimicrobial Activities

Moreover, derivatives of 1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid have been synthesized with an aim to explore their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized, leading to the discovery of compounds exhibiting cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of known standard treatments. This research opens pathways to developing new therapeutic agents against cancer and microbial infections (Riyadh, 2011).

Photophysical Property Studies

The pyrazolo[3,4-b]pyridine framework has also been utilized in the study of photophysical properties. Research into pyrazolo[3,4-b]pyridines with various substituents has shown the impact of these modifications on fluorescence properties. This area of study not only aids in understanding the photophysical behaviors of these compounds but also provides insights into their potential applications in material sciences, such as in the development of fluorescent probes or materials (Patil et al., 2011).

Wirkmechanismus

Target of Action

Pyrazolo[3,4-b]pyridine derivatives have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Mode of Action

It’s known that the compound is part of the pyrazolo[3,4-b]pyridine family, which is known to interact with various biological targets due to its structural similarity with purine bases adenine and guanine .

Biochemical Pathways

It’s known that pyrazolo[3,4-b]pyridine derivatives can influence a wide range of biochemical pathways due to their broad spectrum of biological activity .

Result of Action

Compounds of the pyrazolo[3,4-b]pyridine family have been associated with a range of biological activities, including antibacterial, antiviral, antifungal, and antitumor effects .

Eigenschaften

IUPAC Name |

1-ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-12-8-6(5-11-12)3-7(4-10-8)9(13)14/h3-5H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCGGUUHASJKIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C=C2C=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

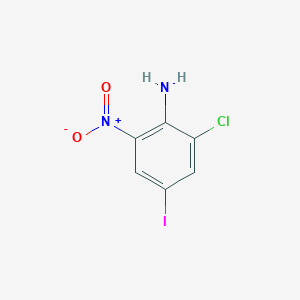

![Tert-butyl 3-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2756644.png)

![ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2756647.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide](/img/structure/B2756657.png)

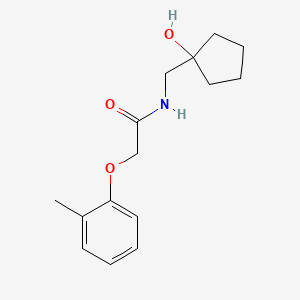

![3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2756658.png)

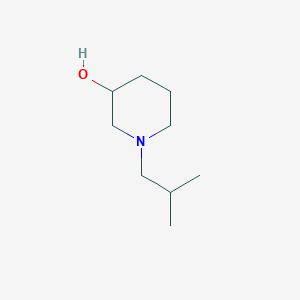

![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)